![molecular formula C18H28O6S B1485420 [5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester CAS No. 144682-06-4](/img/structure/B1485420.png)
[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester
Overview
Description
5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester (5-TSPO-TAE) is a novel compound developed by researchers to study the synthesis of new compounds and their potential applications in scientific research. 5-TSPO-TAE is a derivative of the natural amino acid pentanoic acid, and has been identified as a potential drug target for the treatment of various diseases. 5-TSPO-TAE has been studied for its potential to act as a drug target, as well as its ability to act as a catalyst in the synthesis of other compounds.
Scientific Research Applications
Isomerization Reactions
Isomerization reactions involving compounds with sulfonyloxy groups have been studied for their potential in synthetic organic chemistry. For instance, the use of ruthenium catalysts to migrate double bonds in alpha, beta-unsaturated esters demonstrates the utility of such reactions in producing deconjugated compounds, which are valuable units in synthesis (Wakamatsu et al., 2000).
Catalysis in Esterification
Sulfonic acid derivatives, such as toluene sulfonic acid, have been explored for their catalytic properties in esterification reactions. These catalysts facilitate the synthesis of esters, which are important in various industrial processes, including flavor and fragrance production (Jian, 2003).
Synthesis of Imino Esters
The synthesis of imino esters, using tert-butylsulfonamide and related compounds, has been described, highlighting the versatility of sulfonyl compounds in organic synthesis. These reactions are pivotal in the synthesis of protected β-amino acids, which are significant in peptide synthesis and pharmaceuticals (Schleusner et al., 2004).
Acid-Catalyzed Reactions
Sulfonic acids have been utilized as catalysts in various acid-catalyzed reactions, including the synthesis of benzyl esters from alkyl benzenes. This showcases the role of sulfonic acids in organic transformations, particularly in oxidation and esterification processes (Ganin & Amer, 1997).
Autocatalytic Fragmentation
Autocatalytic fragmentation of acetoacetates, especially those having a (sulfonyloxy)methyl residue, has been explored for liberating corresponding sulfonic acids. This novel concept improves the photosensitivity of chemically amplified photoresist materials, indicating the potential applications of sulfonyloxy compounds in material science (Arimitsu, Kudo & Ichimura, 1998).
properties
IUPAC Name |
tert-butyl 2-[5-(4-methylphenyl)sulfonyloxypentoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S/c1-15-8-10-16(11-9-15)25(20,21)23-13-7-5-6-12-22-14-17(19)24-18(2,3)4/h8-11H,5-7,12-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEODOGXFZWRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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